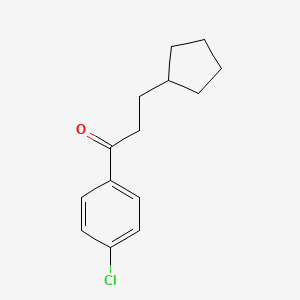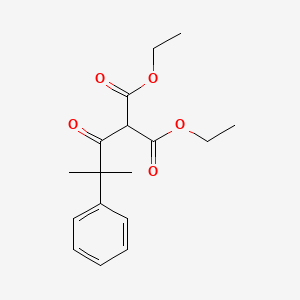
1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring and an azepane ring, which are connected by an ethyl chain. The tri-hydrochloride form indicates that the compound is in its salt form, with three hydrochloride groups attached.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Formation of the Azepane Ring: The azepane ring can be synthesized through the cyclization of appropriate precursors, such as amino alcohols or amino acids.
Connecting the Rings: The piperidine and azepane rings are connected by an ethyl chain through a series of reactions, such as alkylation or reductive amination.
Formation of the Tri-hydrochloride Salt: The final compound is converted to its tri-hydrochloride form by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar synthetic routes as described above. The process is optimized for high yield and purity, with careful control of reaction conditions and purification steps.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Common reagents for substitution reactions include alkyl halides, acyl halides, and sulfonyl chlorides.
Major Products Formed:
Oxidation Products: N-oxides, ketones, and aldehydes.
Reduction Products: Amines, alcohols, and hydrocarbons.
Substitution Products: Alkylated, acylated, and sulfonated derivatives.
Applications De Recherche Scientifique
1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as its effects on cellular processes and its interactions with biological targets.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate or as a lead compound for drug development.
Industry: The compound is used in the production of various industrial products, such as pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors, enzymes, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
2-(Azepan-1-yl)ethyl 2-cyclohexyl-2-thiophen-3-ylacetate: This compound shares the azepane ring and ethyl chain with 1-(2-(Azepan-1-yl)ethyl)piperidin-4-amine trihydrochloride but has different substituents and functional groups.
Uniqueness: this compound is unique due to its specific combination of the piperidine and azepane rings, as well as its tri-hydrochloride salt form. This unique structure imparts distinct chemical and biological properties, making it valuable for various scientific and industrial applications.
Propriétés
Formule moléculaire |
C13H30Cl3N3 |
|---|---|
Poids moléculaire |
334.8 g/mol |
Nom IUPAC |
1-[2-(azepan-1-yl)ethyl]piperidin-4-amine;trihydrochloride |
InChI |
InChI=1S/C13H27N3.3ClH/c14-13-5-9-16(10-6-13)12-11-15-7-3-1-2-4-8-15;;;/h13H,1-12,14H2;3*1H |
Clé InChI |
DJPQQCWIVJCMPT-UHFFFAOYSA-N |
SMILES canonique |
C1CCCN(CC1)CCN2CCC(CC2)N.Cl.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(2S)-4-methyl-2-({(1S)-2,2,2-trifluoro-1-[4'-(methylsulfonyl)-1,1'-biphenyl-4-yl]ethyl}amino)pentan-1-ol](/img/structure/B8395200.png)

![[2-(3,5-Dimethyl-pyrazol-1-yl)-6-morpholin-4-yl-pyrimidin-4-yl]-indan-2-yl-amine](/img/structure/B8395209.png)




